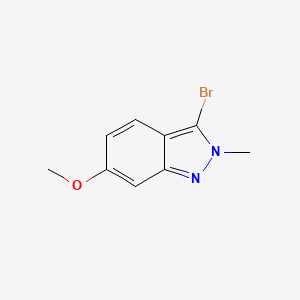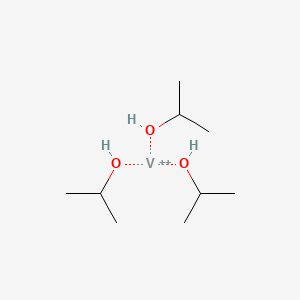
Propan-2-ol;vanadium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propan-2-ol ; vanadium(2+) est un composé de coordination qui combine le propan-2-ol, un alcool secondaire, au vanadium dans son état d'oxydation +2
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du propan-2-ol ; vanadium(2+) implique généralement la réaction de sels de vanadium avec le propan-2-ol dans des conditions contrôlées. Une méthode courante est la réduction de l'oxyde de vanadium(V) par le propan-2-ol en présence d'un agent réducteur. La réaction est effectuée sous atmosphère inerte pour éviter l'oxydation de l'ion vanadium(2+).
Méthodes de production industrielle
La production industrielle du propan-2-ol ; vanadium(2+) peut impliquer l'utilisation de réacteurs à grande échelle où les sels de vanadium sont réduits en présence de propan-2-ol. Le processus nécessite un contrôle précis de la température et de la pression pour assurer la stabilité de l'ion vanadium(2+).
Analyse Des Réactions Chimiques
Types de réactions
Le propan-2-ol ; vanadium(2+) subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'ion vanadium(2+) peut être oxydé à des états d'oxydation plus élevés, tels que le vanadium(3+) ou le vanadium(5+), en présence d'agents oxydants.
Réduction : Le composé peut également participer à des réactions de réduction, où l'ion vanadium(2+) agit comme un agent réducteur.
Substitution : Des réactions de substitution de ligands peuvent se produire, où le ligand propan-2-ol est remplacé par d'autres ligands.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire le vanadium(V) en vanadium(2+).
Conditions de réaction : Les réactions sont généralement effectuées sous atmosphères inertes pour éviter une oxydation indésirable.
Principaux produits
Oxydation : L'oxydation du propan-2-ol ; vanadium(2+) peut produire des composés de vanadium(3+) ou de vanadium(5+).
Réduction : Les réactions de réduction peuvent produire des complexes de vanadium(2+) avec différents ligands.
Substitution : Les réactions de substitution conduisent à la formation de nouveaux composés de coordination avec différents ligands.
Applications de la recherche scientifique
Le propan-2-ol ; vanadium(2+) a plusieurs applications de recherche scientifique :
Catalyse : Le composé est utilisé comme catalyseur dans diverses réactions organiques, y compris les processus d'oxydation et de réduction.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés électroniques et magnétiques uniques.
Biologie et médecine : La recherche est en cours pour explorer les activités biologiques potentielles des composés du vanadium, y compris leur utilisation comme mimetiques de l'insuline et agents anticancéreux.
Industrie : Le composé est utilisé dans les procédés industriels qui nécessitent des réactions d'oxydation ou de réduction sélectives.
Mécanisme d'action
Le mécanisme d'action du propan-2-ol ; vanadium(2+) implique l'interaction de l'ion vanadium avec diverses cibles moléculaires. Dans les réactions catalytiques, l'ion vanadium(2+) peut faciliter les processus de transfert d'électrons, conduisant à l'activation des substrats. Les voies et les cibles moléculaires spécifiques dépendent de la nature de la réaction et des ligands impliqués.
Applications De Recherche Scientifique
Propan-2-ol;vanadium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of vanadium compounds, including their use as insulin mimetics and anticancer agents.
Industry: The compound is used in industrial processes that require selective oxidation or reduction reactions.
Mécanisme D'action
The mechanism of action of propan-2-ol;vanadium(2+) involves the interaction of the vanadium ion with various molecular targets. In catalytic reactions, the vanadium(2+) ion can facilitate electron transfer processes, leading to the activation of substrates. The specific pathways and molecular targets depend on the nature of the reaction and the ligands involved.
Comparaison Avec Des Composés Similaires
Composés similaires
propan-2-ol ; vanadium(3+) : Ce composé a du vanadium à l'état d'oxydation +3 et présente une réactivité différente de celle du vanadium(2+).
propan-2-ol ; vanadium(5+) : Avec du vanadium à l'état d'oxydation +5, ce composé est plus oxydant et possède des propriétés catalytiques différentes.
Autres complexes alcool-vanadium : Les complexes avec d'autres alcools, tels que le méthanol ou l'éthanol, présentent des comportements chimiques différents en raison des variations des propriétés des ligands.
Unicité
Le propan-2-ol ; vanadium(2+) est unique en raison de la combinaison spécifique du propan-2-ol et du vanadium à l'état d'oxydation +2. Cette combinaison offre une réactivité et une stabilité distinctes, ce qui la rend précieuse pour des applications catalytiques et industrielles spécifiques.
Propriétés
Formule moléculaire |
C9H24O3V+2 |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2 |
Clé InChI |
NBLQMYOTIXQOPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
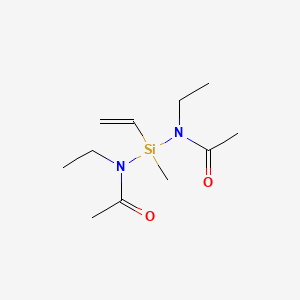

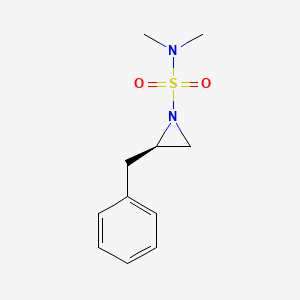
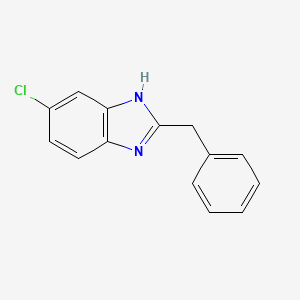
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)

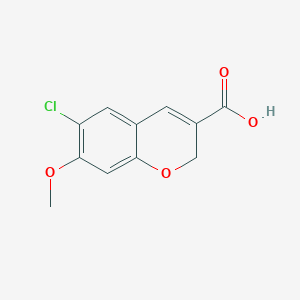

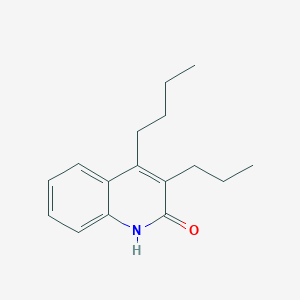

![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
